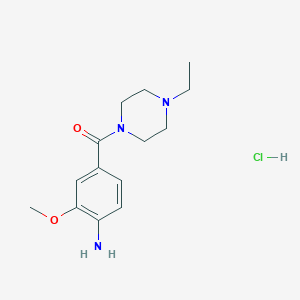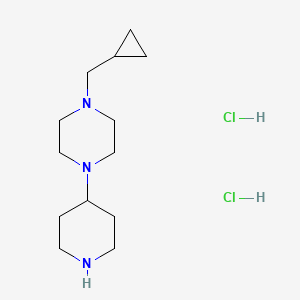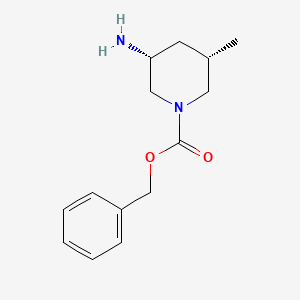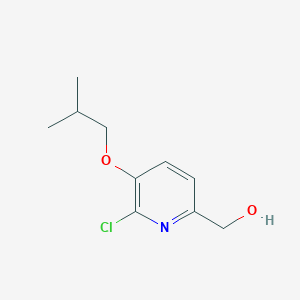
(6-Chloro-5-isobutoxypyridin-2-yl)-methanol
Vue d'ensemble
Description
6-Chloro-5-isobutoxypyridin-2-yl)-methanol (CIBP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. CIBP is a versatile compound that is capable of undergoing various reactions, making it a useful tool for biochemistry and physiological studies.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by (Percino et al., 2005) reported the synthesis and characterization of compounds related to (6-Chloro-5-isobutoxypyridin-2-yl)-methanol, showing their potential in fine chemical synthesis.
- (Percino et al., 2007) focused on the synthesis and crystal structure of co-crystals related to this compound, highlighting their application in materials science.
Catalysis and Reaction Mechanisms
- Research by (Kluson et al., 2019) involved using related compounds in microfluidic chip reactors, demonstrating the potential in catalysis and reaction engineering.
- (Sun et al., 2014) explored the use of related compounds in palladium-catalyzed C-H halogenation, showcasing advancements in organic synthesis.
Methanol Interactions and Transformations
- The work by (Wu et al., 2012) examined methanol interactions with metal oxides, relevant to studies involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.
- (Moran et al., 2011) conducted research on methanol's direct C–C coupling, potentially applicable to transformations involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.
Applications in Pharmacology and Biochemistry
- Studies like those by (Gilchrist et al., 1985) on rearrangements of related compounds are significant in pharmacological synthesis.
- (Striela et al., 2016) focused on the total synthesis of 5-hydroxyomeprazole, indicating the relevance in medicinal chemistry.
Propriétés
IUPAC Name |
[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDFCIVIXHQIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



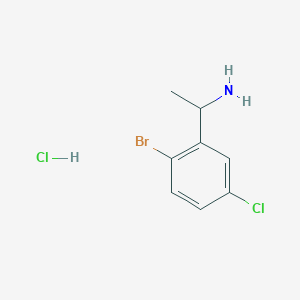
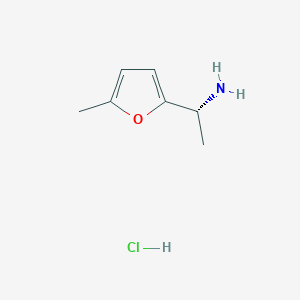
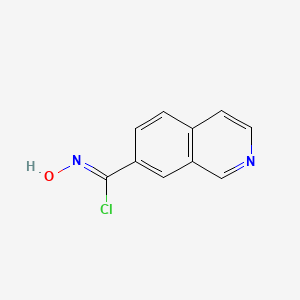
![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1412716.png)



![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)

